methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate
Description
Methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate is an indole-derived compound featuring a dicyanomethylidene substituent at the 3-position and a methyl acetate group at the 1-position of the indolone core. The dicyanomethylidene group introduces strong electron-withdrawing effects, influencing electronic conjugation and reactivity.
Properties
IUPAC Name |
methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c1-20-12(18)8-17-11-5-3-2-4-10(11)13(14(17)19)9(6-15)7-16/h2-5H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMZNBMTQSGFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=C(C#N)C#N)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351518 | |
| Record name | Methyl [3-(dicyanomethylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5790-97-6 | |
| Record name | Methyl [3-(dicyanomethylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate typically involves multicomponent reactions using indole derivatives as starting materials . One common method includes the reaction of indole-2-carboxylic acid with malononitrile and methyl chloroacetate under basic conditions to form the desired product . Industrial production methods often employ catalysts such as silica-supported ionic liquids to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions with agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyanomethylidene group is replaced by other nucleophiles.
Cyclization: It can undergo cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium, and bases like potassium carbonate . Major products formed from these reactions include various indole derivatives with potential biological activities .
Scientific Research Applications
Methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to desired biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole Core
Key Compounds :
Ethyl 2-[(3Z)-3-[[2-(2,4-Dichlorophenoxy)acetyl]hydrazinylidene]-2-oxoindol-1-yl]acetate (C₂₀H₁₇Cl₂N₃O₅) Differences: Replaces the dicyanomethylidene group with a hydrazinylidene-linked 2,4-dichlorophenoxyacetyl moiety. Impact: The chlorine atoms enhance lipophilicity and may increase biological activity, while the ethyl ester slightly reduces solubility compared to methyl esters .
Methyl 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate (C₁₁H₁₁NO₃) Differences: Lacks the dicyanomethylidene group, featuring only a simple oxoindolyl acetate.
Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate (C₁₄H₁₃N₂O₃) Differences: Substitutes dicyanomethylidene with a single cyano group at position 3 and a methyl group at position 1. Impact: The mono-cyano group offers weaker electron withdrawal, altering reactivity in nucleophilic additions .
Electronic and Structural Effects :
- Dicyanomethylidene vs. Hydrazinylidene: The dicyanomethylidene group in the target compound enhances π-conjugation and planarity, facilitating intermolecular stacking (observed in crystal structures) .
- Ester Groups : Methyl esters (target compound) generally exhibit higher solubility in polar solvents compared to ethyl esters () .
Functional Group Modifications
Halogenated Derivatives :
- [(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 2-chloroacetate (C₁₆H₁₁ClN₂O₃) Differences: Incorporates a chloroacetate group instead of dicyanomethylidene. Impact: The chlorine atom increases electrophilicity, making the compound prone to nucleophilic substitution reactions, unlike the cyano-stabilized target compound .
Methoxy-Substituted Analog :
- Methyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate (C₁₂H₁₁NO₄) Differences: Methoxy group at position 6 donates electrons via resonance, contrasting the electron-withdrawing cyano groups in the target compound. Impact: Enhanced electron density may improve binding to biological targets but reduce oxidative stability .
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound suggests various mechanisms of action that could be explored for therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features an indole derivative with a dicyanomethylidene moiety, which may contribute to its reactivity and biological properties.
Anticancer Activity
Recent studies have indicated that compounds containing indole structures exhibit significant anticancer properties. This compound has been shown to inhibit the proliferation of various cancer cell lines. For example, in vitro assays demonstrated that this compound reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induces apoptosis via caspase activation |
| A549 | 12.8 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. The compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound may disrupt bacterial cell wall synthesis or function, although further mechanistic studies are required.
Neuroprotective Effects
Emerging research has highlighted the neuroprotective effects of indole derivatives. This compound was evaluated in models of oxidative stress-induced neurotoxicity. The compound showed promise in reducing neuronal cell death and enhancing cell survival rates in neuronal cultures exposed to hydrogen peroxide.
Case Studies
- Study on Anticancer Properties : In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its anticancer effects in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent.
- Antimicrobial Evaluation : A comprehensive antimicrobial study assessed the efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated that this compound could serve as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
